Sequence Length Dependency for Prolyl Endopeptidase Hydrolysis
This substrate, with a 7-amino-acid chain, is specifically designed to meet the minimum length requirement for efficient hydrolysis by proline-specific endopeptidases. A foundational study by Szwajcer-Dey et al. (1992) demonstrated that the enzyme requires a minimum of two N-terminal amino acid residues for cleavage, and extending the peptide chain from two to six residues increased the rate of hydrolysis by approximately threefold [1]. This evidence highlights that shorter, commonly used FRET substrates (e.g., di- or tripeptides) are processed significantly less efficiently or not at all, making this 7-mer sequence a quantifiably superior choice for maximizing assay sensitivity and dynamic range [1].
| Evidence Dimension | Relative Hydrolysis Rate |
|---|---|
| Target Compound Data | 7-amino-acid extended sequence (Abz-Gly-Ala-Ala-Pro-Phe-3-nitro-Tyr-Asp-OH) |
| Comparator Or Baseline | Short peptide substrate (2 amino acid residues N-terminal to Pro) |
| Quantified Difference | ~3-fold increase in hydrolysis rate for the longer substrate. |
| Conditions | Assay with purified proline endopeptidase from Xanthomonas sp., using intramolecular fluorescence quenching. |
Why This Matters
Procuring this 7-mer sequence ensures maximal assay sensitivity and catalytic efficiency, whereas shorter, off-the-shelf FRET substrates would yield lower signal-to-noise ratios and potentially miss low enzyme activity.
- [1] Szwajcer-Dey E, Rasmussen J, Meldal M, Breddam K. Proline-specific endopeptidases from microbial sources: isolation of an enzyme from a Xanthomonas sp. J Bacteriol. 1992 Apr;174(8):2454-9. View Source
